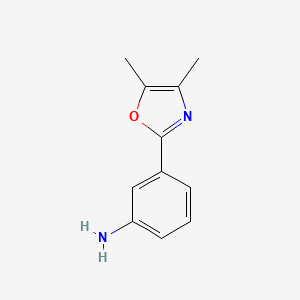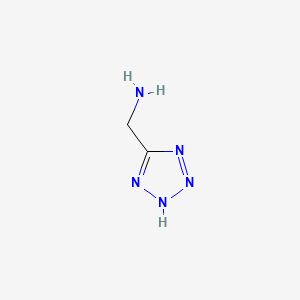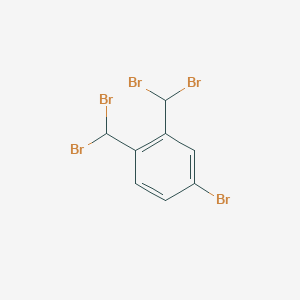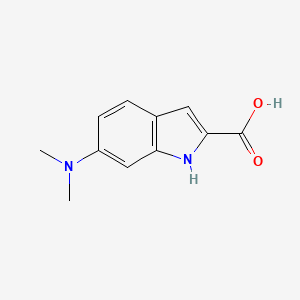
4-Amino-2-brombenzoesäuremethylester
Übersicht
Beschreibung
Methyl 4-amino-2-bromobenzoate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Amino-2-brombenzoesäuremethylester: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird zur Konstruktion komplexer Moleküle verwendet, da sein reaktives Bromatom verschiedene Substitutionsreaktionen eingehen kann und die Aminogruppe leicht modifiziert oder geschützt werden kann .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Baustein für die Entwicklung neuer Medikamentenkandidaten. Seine einzigartigen chemischen Eigenschaften ermöglichen die Erforschung gezielter Therapien für eine Reihe von Gesundheitszuständen, von neurologischen Erkrankungen bis hin zu Stoffwechselerkrankungen .
Materialwissenschaft
Die Struktur der Verbindung ermöglicht die Synthese von photoaktiven Materialien. Diese Materialien sind entscheidend für die Entwicklung fortschrittlicher Sensoren, Medikamentenabgabesysteme und Datenspeichertechnologien .
Photomechanische Systeme
This compound: kann in photomechanische molekulare Kristalle eingebaut werden. Diese Kristalle können photochemische Energie in mechanische Energie umwandeln und mechanische Bewegungen wie Drehen oder Biegen zeigen, wenn sie Licht ausgesetzt werden .
Photoschaltbare Materialien
Die Integration von Derivaten dieser Verbindung in photoschaltbare Materialien wird erforscht. Diese Materialien haben Anwendungen bei der Herstellung von lichtreaktiven intelligenten Materialien, die für die nächste Generation technologischer Fortschritte wichtig sind .
Pflanzenschutzmittel
Als Zwischenprodukt wird es auch bei der Synthese von Pflanzenschutzmitteln verwendet. Das Bromatom kann verwendet werden, um Verbindungen zu erzeugen, die als Pestizide oder Herbizide dienen und zur landwirtschaftlichen Produktivität beitragen .
Farbstoff- und Pigmentindustrie
Die Aminogruppe in This compound kann diazotiert und mit anderen Verbindungen gekoppelt werden, um Azofarbstoffe zu erzeugen. Diese Farbstoffe werden in der Textilindustrie wegen ihrer leuchtenden Farben und ihrer Beständigkeit weit verbreitet eingesetzt .
Analytische Chemie
Diese Verbindung kann in der analytischen Chemie als Standard- oder Referenzmaterial verwendet werden, um Instrumente zu kalibrieren oder analytische Methoden zu validieren und so genaue Messungen in verschiedenen Forschungsanwendungen zu gewährleisten .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-amino-2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOQVTUWEHNNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412824 | |
| Record name | methyl 4-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98545-64-3 | |
| Record name | methyl 4-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4-amino-2-bromobenzoate a potential drug candidate targeting glutathione-related enzymes?
A1: Research suggests that Methyl 4-amino-2-bromobenzoate (derivative 4 in the study) demonstrates a strong binding affinity for Glutathione Reductase (GR) based on in silico studies []. While in vitro studies did not specifically focus on this derivative, the study highlighted the inhibitory potential of structurally similar Methyl 4-aminobenzoate derivatives on both GR and GST []. This suggests that Methyl 4-amino-2-bromobenzoate could be further investigated for its potential to inhibit these enzymes, which are crucial for cellular defense against oxidative stress and detoxification. Further research is needed to confirm its inhibitory activity and explore its potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)




![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)



